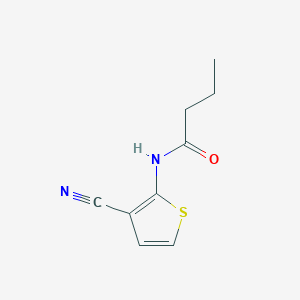

N-(3-cyanothiophen-2-yl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-3-8(12)11-9-7(6-10)4-5-13-9/h4-5H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUHAYXDBPHQCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CS1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(3-cyanothiophen-2-yl)butanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, N-(3-cyanothiophen-2-yl)butanamide. This document details the synthetic protocol, purification methods, and extensive characterization data. The information presented is intended to enable researchers and professionals in the field of drug development and materials science to replicate and build upon these findings.

Introduction

Amide derivatives of 3-aminothiophene-2-carbonitrile are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The thiophene core, coupled with the cyano and amide functionalities, provides a scaffold for the development of novel therapeutic agents. This guide focuses on the synthesis and detailed characterization of a specific derivative, N-(3-cyanothiophen-2-yl)butanamide.

Synthesis Pathway

The synthesis of N-(3-cyanothiophen-2-yl)butanamide is achieved through a straightforward N-acylation reaction. The primary amine of 2-amino-3-cyanothiophene reacts with butanoyl chloride in the presence of a base to yield the desired amide.

Experimental Protocols

Synthesis of N-(3-cyanothiophen-2-yl)butanamide

This protocol is adapted from a similar synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[1][2]

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-3-cyanothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Base Addition: To the solution, add triethylamine (1.1 eq) and stir the mixture at room temperature for 10 minutes.

-

Acylation: Slowly add butanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous THF, to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Methods

The structure and purity of the synthesized N-(3-cyanothiophen-2-yl)butanamide can be confirmed using a variety of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H NMR). Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can be used as the solvent.

-

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound.

-

Melting Point: The melting point of the purified compound should be determined using a standard melting point apparatus.

-

Elemental Analysis: The elemental composition (C, H, N, S) of the compound can be determined to further confirm its purity and identity.

Characterization Data

The following tables summarize the expected quantitative data for N-(3-cyanothiophen-2-yl)butanamide based on the analysis of structurally similar compounds.[1][3]

Table 1: Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₉H₁₀N₂OS |

| Molecular Weight | 194.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined |

| Yield | > 70% (typical) |

Table 2: Spectroscopic Data

| Technique | Expected Peaks/Shifts |

| ¹H NMR | δ (ppm): ~0.9 (t, 3H, CH₃), ~1.7 (sext, 2H, CH₂), ~2.3 (t, 2H, COCH₂), ~7.0-7.5 (d, 1H, thiophene-H), ~8.0-8.5 (d, 1H, thiophene-H), ~9.5 (br s, 1H, NH) |

| ¹³C NMR | δ (ppm): ~13 (CH₃), ~19 (CH₂), ~39 (COCH₂), ~115 (CN), Thiophene carbons (~110-150), ~170 (C=O) |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~2220 (C≡N stretch), ~1670 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) |

| HRMS (m/z) | [M+H]⁺ calculated for C₉H₁₁N₂OS⁺: 195.0587; found: To be determined |

Experimental and Characterization Workflow

The overall workflow from synthesis to full characterization is depicted in the following diagram.

Conclusion

This technical guide provides a detailed methodology for the synthesis and characterization of N-(3-cyanothiophen-2-yl)butanamide. The presented protocols and expected data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The straightforward synthetic route and the potential for diverse biological activity make this compound and its analogues attractive targets for further investigation.

References

An In-depth Technical Guide to N-(3-cyanothiophen-2-yl)butanamide: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-cyanothiophen-2-yl)butanamide, a heterocyclic amide derivative of interest in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited, this document extrapolates its chemical structure, properties, and potential synthetic routes based on closely related analogues, particularly N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. This guide also details the characteristics of its core components, the 2-aminothiophene-3-carbonitrile scaffold and the butanamide functional group, to provide a thorough understanding of its expected behavior. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel thiophene-based compounds for drug discovery and other advanced applications.

Chemical Structure and Nomenclature

N-(3-cyanothiophen-2-yl)butanamide is characterized by a butanamide group attached to the amino function of a 2-aminothiophene-3-carbonitrile core.

-

IUPAC Name: N-(3-cyanothiophen-2-yl)butanamide

-

Molecular Formula: C₉H₁₀N₂OS

-

Molecular Weight: 194.25 g/mol

-

CAS Number: Not available.

Below is the two-dimensional chemical structure of N-(3-cyanothiophen-2-yl)butanamide:

Figure 1: 2D structure of N-(3-cyanothiophen-2-yl)butanamide.

Physicochemical Properties

The physicochemical properties of N-(3-cyanothiophen-2-yl)butanamide can be predicted based on its structural components. The butanamide side chain will influence its solubility and lipophilicity, while the cyanothiophene core will contribute to its electronic and potential biological properties. The properties of the parent butanamide and the precursor 2-aminothiophene-3-carbonitrile are provided for comparison.

| Property | N-(3-cyanothiophen-2-yl)butanamide (Predicted) | Butanamide | 2-Aminothiophene-3-carbonitrile |

| Molecular Formula | C₉H₁₀N₂OS | C₄H₉NO[1][2][3] | C₅H₄N₂S[4] |

| Molecular Weight | 194.25 g/mol | 87.12 g/mol [1][2] | 124.16 g/mol [4] |

| Melting Point | Solid, likely with a melting point higher than butanamide due to the larger, more rigid aromatic core. A similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, has a melting point of 163–166 °C.[5] | 114-116 °C[1] | 104-108 °C[4] |

| Boiling Point | Higher than butanamide. | 216 °C[1][3] | 240.93 °C (Estimated)[6] |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone.[2] Moderate solubility in water is anticipated due to the potential for hydrogen bonding.[2] | Freely soluble in water and ethanol.[3] | Water solubility is estimated to be around 3086.12 mg/L.[6] |

| Appearance | Likely a white to off-white crystalline solid.[2] | White to off-white solid.[2] | Solid.[4] |

Synthesis and Experimental Protocols

The synthesis of N-(3-cyanothiophen-2-yl)butanamide is expected to follow a standard N-acylation procedure, similar to the synthesis of other N-acyl-2-aminothiophene derivatives.[5][7] The most common approach involves the reaction of 2-aminothiophene-3-carbonitrile with an activated form of butanoic acid, such as butanoyl chloride.

General Synthetic Pathway

Figure 2: Proposed synthesis of N-(3-cyanothiophen-2-yl)butanamide.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[5]

Materials:

-

2-Aminothiophene-3-carbonitrile

-

Butanoyl chloride

-

Triethylamine (or another suitable base)

-

Tetrahydrofuran (THF), anhydrous

-

Distilled water

-

Acetonitrile (for crystallization)

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophene-3-carbonitrile (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Slowly add a solution of butanoyl chloride (1.1 equivalents) in anhydrous THF to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the solid residue with THF.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Wash the resulting solid product with distilled water several times.

-

Filter the solid, dry it, and recrystallize from acetonitrile to obtain the purified N-(3-cyanothiophen-2-yl)butanamide.

Spectroscopic Characterization (Predicted)

The structure of N-(3-cyanothiophen-2-yl)butanamide can be confirmed using various spectroscopic techniques. The expected key signals are extrapolated from data on analogous compounds.[5][7]

| Technique | Expected Key Signals |

| FT-IR (cm⁻¹) | ~3260 (N-H stretching), ~2220 (C≡N stretching), ~1690 (C=O, amide I), ~1430 (C-N stretching and N-H bending, amide II)[5] |

| ¹H NMR (ppm) | A singlet for the amide proton (NH-C=O) is expected to appear downfield, likely around 9.0-9.5 ppm. The protons of the butanamide chain will appear as multiplets in the upfield region (0.9-2.5 ppm). The thiophene ring protons will appear as doublets in the aromatic region (around 6.8-7.4 ppm).[5] |

| ¹³C NMR (ppm) | The amide carbonyl carbon will resonate at around 167-170 ppm. The nitrile carbon (C≡N) is expected around 114 ppm. The carbons of the butanamide chain will appear in the upfield region (13-40 ppm), and the thiophene ring carbons will be in the aromatic region (110-150 ppm).[5] |

Potential Applications and Biological Activity

Derivatives of 2-aminothiophene are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.

Known Biological Activities of Cyanothiophene Derivatives

-

Antimicrobial and Antifungal Activity: Many thiophene derivatives have demonstrated significant antimicrobial and antifungal properties.[5][8][9] For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide showed notable activity against certain yeasts.[5]

-

Antioxidant Activity: Some N-acylated cyanothiophene derivatives have exhibited moderate antioxidant activity.[5]

-

Anti-inflammatory Activity: Thiophene-based compounds are known for their anti-inflammatory properties.[10]

-

Antiviral and Anticancer Potential: The 2-aminothiophene motif is present in various bioactive molecules with applications as antiviral and antiproliferative agents.[11]

-

Antileishmanial Activity: 2-aminothiophene derivatives have been investigated as potential new drug candidates against leishmaniasis.[12]

The introduction of the butanamide side chain to the 2-amino-3-cyanothiophene core may modulate these activities, potentially leading to new therapeutic agents.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by N-(3-cyanothiophen-2-yl)butanamide are not yet elucidated, related compounds are known to interact with various biological targets. For example, some thiophene derivatives act as inhibitors of specific enzymes or as modulators of receptors.[11]

Figure 3: Generalized signaling pathway for bioactive thiophene derivatives.

Conclusion

N-(3-cyanothiophen-2-yl)butanamide represents a promising, yet underexplored, chemical entity. Based on the well-established chemistry of the 2-aminothiophene-3-carbonitrile scaffold, its synthesis is readily achievable. The predicted physicochemical properties and spectroscopic data provide a solid foundation for its identification and characterization. The diverse biological activities associated with related cyanothiophene derivatives suggest that N-(3-cyanothiophen-2-yl)butanamide holds significant potential for applications in drug discovery and materials science. Further experimental investigation is warranted to fully elucidate its properties and explore its therapeutic and technological applications.

References

- 1. Butanamide | CAS#:541-35-5 | Chemsrc [chemsrc.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Butyramide - Wikipedia [en.wikipedia.org]

- 4. 2-Aminothiophene-3-carbonitrile 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminothiophene-3-carbonitrile (4651-82-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 11. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of N-(thiophen-2-yl)acetamide Analogues: An Illustrative Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of thiophene-based amide compounds, using N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide as a case study. The document outlines the experimental protocols for its synthesis and purification, followed by a comprehensive analysis of its structural features using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity and ease of comparison. Additionally, a generalized workflow for the spectroscopic analysis of synthesized organic compounds is presented using a Graphviz diagram.

Spectroscopic Data of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

The following tables summarize the key spectroscopic data obtained for the illustrative compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Note: Specific ¹H NMR data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was not provided in the search results. A similar compound, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, exhibited a multiplet for four CH₂ groups at δ 1.70-2.60, a singlet at δ 4.11 for the acetamido CH₂, and a singlet at δ 6.94 ppm for the amidic NH[1].

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Note: Specific ¹³C NMR data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was not provided in the search results.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 2262 and 2196 | CN stretching |

| 1696 | C=O stretching |

Note: This IR data is for the related compound 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide[1].

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 245 | [M⁺] |

Note: This Mass Spectrometry data is for the related compound 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide[1].

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.

Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is achieved through a two-step N-acylation reaction[2][3]:

-

Activation of 2-(thiophen-2-yl)acetic acid: In the first step, 2-(thiophen-2-yl)acetic acid is converted to its more reactive acid chloride intermediate, 2-(thiophen-2-yl)acetyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride[3].

-

N-acylation: The resulting 2-(thiophen-2-yl)acetyl chloride (1.19 g, 11 mmol), dissolved in 10 mL of THF, is then slowly added to a solution of 2-aminothiophene-3-carbonitrile in the presence of a base like triethylamine in a suitable solvent such as THF[2]. The reaction mixture is stirred at room temperature for 15 hours. The solid product is then isolated by filtration, washed with water, dried, and crystallized from acetonitrile[2].

Spectroscopic Characterization

The structural confirmation of the synthesized compound is performed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded on a spectrophotometer to identify the characteristic functional groups in the molecule. Key vibrational frequencies to be observed include the N-H stretch, C=O stretch of the amide, C≡N stretch of the nitrile, and various vibrations associated with the thiophene rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. These spectra provide detailed information about the proton and carbon environments within the molecule, confirming the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information[4].

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.

Caption: General workflow for synthesis and spectroscopic analysis.

Conclusion

While specific spectroscopic data for N-(3-cyanothiophen-2-yl)butanamide remains elusive in the public domain, this guide provides a robust framework for its potential synthesis and characterization based on the analysis of a structurally related analogue. The presented tables, protocols, and workflow diagram offer a comprehensive template for researchers to follow, ensuring a systematic and thorough investigation of novel thiophene-based amide compounds. The methodologies described are fundamental to the process of drug discovery and development, where precise structural determination is paramount.

References

- 1. Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of N-(3-cyanothiophen-2-yl)butanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of N-(3-cyanothiophen-2-yl)butanamide derivatives, a class of compounds of growing interest in medicinal chemistry. Thiophene-based molecules are known scaffolds for a variety of biologically active agents, and a thorough understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and development. This document summarizes key crystallographic data, details the experimental protocols for their determination, and visualizes the scientific workflow, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of Thiophene Derivatives

Thiophene and its derivatives are heterocyclic compounds that are structurally similar to many natural and synthetic molecules with established pharmacological properties.[1] The amide functional group is also a cornerstone of many pharmaceutical structures.[2] The combination of these two moieties in N-(3-cyanothiophen-2-yl)butanamide and its analogs presents a promising avenue for the discovery of novel therapeutics.[1][2] The presence of a cyano group can further influence the electronic properties and binding interactions of these molecules. Understanding the precise spatial arrangement of atoms within the crystal lattice, as well as the intermolecular interactions that govern the crystal packing, provides invaluable insights into their physicochemical properties, stability, and potential biological activity.

Synthesis and Crystallization

The synthesis of N-(3-cyanothiophen-2-yl)amide derivatives typically involves a multi-step process. A general synthetic pathway is initiated through a Gewald reaction to produce the 2-aminothiophene-3-carbonitrile scaffold. This intermediate is then acylated to yield the final amide product.

A representative synthesis for a related derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated form of 2-(thiophen-2-yl)acetic acid.[2] The carboxylic acid is first converted to its more reactive acyl chloride, which then readily reacts with the amine to form the amide bond.[2]

Crystallization is a critical step for obtaining single crystals suitable for X-ray diffraction analysis. The choice of solvent is crucial and is often determined empirically. For N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, single crystals were successfully grown from an acetonitrile solution.[2]

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction. A suitable single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern produced by the crystal is recorded and analyzed to determine the arrangement of atoms within the crystal lattice.

Data Collection and Refinement:

A summary of the typical instrumental parameters and refinement methods is provided in the table below. These are based on the analysis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[2]

| Parameter | Value/Method |

| Diffractometer | Bruker APEX-II CCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 296 K |

| Data Collection Method | ω and φ scans |

| Structure Solution | Direct Methods (SHELXS) |

| Structure Refinement | Full-matrix least-squares on F² (SHELXL) |

| Software | SAINT, SADABS, SHELXTL |

The structure is solved using direct methods and then refined using a full-matrix least-squares algorithm. The positions and thermal parameters of non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data and Molecular Geometry

The following tables summarize the key crystallographic data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a representative derivative.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide[2] |

| Chemical Formula | C₁₁H₈N₂OS₂ |

| Formula Weight | 248.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 8.456(2) |

| c (Å) | 13.543(3) |

| α (°) | 90 |

| β (°) | 109.45(3) |

| γ (°) | 90 |

| Volume (ų) | 1093.5(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.509 |

| Absorption Coefficient (mm⁻¹) | 0.44 |

| F(000) | 512 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.126 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S1 - C1 | 1.725(3) |

| S1 - C4 | 1.718(3) |

| N1 - C5 | 1.362(3) |

| N2 - C8 | 1.145(4) |

| O1 - C6 | 1.228(3) |

| C5 - C6 | 1.517(4) |

Table 3: Selected Bond Angles (°)

| Angle | Degrees (°) |

| C1 - S1 - C4 | 92.1(1) |

| C5 - N1 - C1 | 128.9(2) |

| O1 - C6 - N1 | 123.2(2) |

| N1 - C5 - C6 | 115.3(2) |

| N2 - C8 - C3 | 178.1(3) |

The molecular structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide reveals a non-planar conformation, with a significant dihedral angle between the thiophene and thiophene-3-carbonitrile rings of 74.27(10)°.[2] The crystal packing is stabilized by intermolecular hydrogen bonds of the C–H···N and N–H···N types.[2]

Conclusion and Future Perspectives

This guide has provided a detailed overview of the crystal structure analysis of N-(3-cyanothiophen-2-yl)butanamide derivatives, using a closely related acetamide analog as a case study. The presented data and protocols offer a solid foundation for researchers working on this class of compounds. The precise knowledge of the three-dimensional structure is indispensable for understanding structure-activity relationships (SAR) and for the computational modeling of ligand-receptor interactions. Future work should focus on synthesizing and crystallizing a wider range of butanamide and other alkanoamide derivatives to build a comprehensive library of structural data. This will enable a more detailed comparative analysis and facilitate the development of predictive models for the solid-state properties and biological activities of these promising therapeutic candidates.

References

Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activity of Novel Cyanothiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space. Among the promising scaffolds, cyanothiophene derivatives have emerged as a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the antimicrobial, anti-inflammatory, and anticancer potential of these novel compounds, offering a comprehensive resource for researchers in drug discovery and development. This guide details the experimental methodologies used to evaluate these activities, presents a consolidated view of the quantitative data, and visualizes the key signaling pathways implicated in their mechanisms of action.

Anticancer Activity: Targeting Key Cellular Processes

Several novel cyanothiophene derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanisms identified include the inhibition of critical enzymes such as kinases, disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis).

Quantitative Anticancer Data

The in vitro cytotoxic activity of various cyanothiophene compounds has been quantified using the MTT assay, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency. The following table summarizes the IC50 values for selected compounds against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| BU17 | A549 (Lung) | 9.00 | [1] |

| UD13 | A549 (Lung) | 12.19 | [1] |

| UD19 | A549 (Lung) | 7.2 | [1] |

| Compound 7 | HepG2 (Liver) | 13.5 (µg/ml) | [2] |

| Compound 9 | HepG2 (Liver) | 32.2 (µg/ml) | [2] |

| Compound 8e | Multiple Cell Lines | Notable Activity | [3] |

| Compound 3b | HepG2 (Liver) | 3.105 | [4] |

| Compound 3b | PC-3 (Prostate) | 2.15 | [4] |

| Compound 4c | HepG2 (Liver) | 3.023 | [4] |

| Compound 4c | PC-3 (Prostate) | 3.12 | [4] |

Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the cyanothiophene compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][7]

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

This fluorescence-based assay measures the effect of compounds on the polymerization of tubulin into microtubules.[8][9]

Protocol:

-

Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer. Prepare a fluorescent reporter solution.

-

Assay Setup: In a 96-well plate, add the test compounds at various concentrations.

-

Initiation of Polymerization: Add the tubulin solution and the fluorescent reporter to the wells.

-

Fluorescence Monitoring: Immediately measure the increase in fluorescence over time at an excitation wavelength of 360 nm and an emission wavelength of 420-460 nm.[8][9] An increase in fluorescence indicates tubulin polymerization. Inhibitors of polymerization will show a reduced rate of fluorescence increase.

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10]

Protocol:

-

Cell Treatment: Treat cells with the cyanothiophene compounds for a specified duration to induce apoptosis.

-

Reagent Addition: Add the Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate (DEVD sequence), directly to the cell culture wells.[10][11]

-

Incubation: Incubate at room temperature for 30 minutes to 3 hours to allow for cell lysis and cleavage of the substrate by active caspases.[11]

-

Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of caspase-3/7 activity.[11]

The JC-1 assay is used to monitor mitochondrial health and detect the collapse of the mitochondrial membrane potential, a key event in early apoptosis.[12]

Protocol:

-

Cell Staining: Treat cells with the cyanothiophene compounds. Then, incubate the cells with JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.[13]

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Fluorescence Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm). In apoptotic cells with a collapsed membrane potential, JC-1 remains as monomers and emits green fluorescence (emission ~529 nm).[12] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Signaling Pathways in Anticancer Activity

Cyanothiophene compounds have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Caption: Key signaling pathways targeted by anticancer cyanothiophene compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Certain cyanothiophene derivatives have been investigated for their ability to mitigate the inflammatory response.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of cyanothiophene compounds are often evaluated in animal models, with the percentage of edema inhibition being a common endpoint.

| Compound ID | Model | Dose | Edema Inhibition (%) | Reference |

| Compound 1c | Carrageenan-induced rat paw edema | - | Maximum inhibitory activity | [5] |

| Thiophene derivatives | Carrageenan-induced paw edema | - | 47% - 48.94% | [11] |

Experimental Protocol for Anti-inflammatory Activity Assessment

This is a widely used and reproducible model of acute inflammation.

Protocol:

-

Animal Acclimatization: Acclimatize rats for a week before the experiment.

-

Compound Administration: Administer the test cyanothiophene compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).[14][15]

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[14][15]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of cyanothiophene compounds are often attributed to their ability to modulate the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

Caption: The NF-κB signaling pathway and its inhibition by cyanothiophene compounds.

Antimicrobial Activity: Combating Microbial Growth

The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Cyanothiophene derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of cyanothiophene compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3b (fluoro) | A. clavatus | Very good activity | [10] |

| Compound 3c (fluoro and chloro) | A. niger | Very good activity | [10] |

| Compound 3j (bromo) | A. clavatus | Very good activity | [10] |

| Compound 7 | P. aeruginosa | More potent than gentamicin | [16] |

| Compound 4 | Colistin-Resistant A. baumannii | 16-32 (mg/L) | |

| Compound 8 | Colistin-Resistant A. baumannii | 16-32 (mg/L) | |

| Compound 4 | Colistin-Resistant E. coli | 8-32 (mg/L) | |

| Compound 8 | Colistin-Resistant E. coli | 8-32 (mg/L) |

Experimental Protocol for Antimicrobial Activity Assessment

This is a standardized method for determining the MIC of an antimicrobial agent.[17]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the cyanothiophene compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Novel cyanothiophene compounds represent a versatile and promising scaffold in the field of drug discovery. The data and methodologies presented in this technical guide highlight their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, provides a rational basis for the future design and optimization of more potent and selective therapeutic candidates. Further preclinical and clinical investigations are warranted to fully realize the therapeutic promise of this important class of molecules.

References

- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. techscience.com [techscience.com]

- 4. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 5. researchhub.com [researchhub.com]

- 6. Anticancer test with the MTT assay method [bio-protocol.org]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 9. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 10. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 11. promega.com [promega.com]

- 12. himedialabs.com [himedialabs.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

In silico modeling and docking studies of N-(3-cyanothiophen-2-yl)butanamide.

An In-Depth Technical Guide to In Silico Modeling and Docking Studies of N-(3-cyanothiophen-2-yl)butanamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific in silico modeling and docking studies for N-(3-cyanothiophen-2-yl)butanamide have not been extensively published. This guide, therefore, presents a prospective and detailed methodology based on established protocols for structurally related thiophene derivatives and computational drug design principles. The experimental data presented is hypothetical and for illustrative purposes.

Introduction

N-(3-cyanothiophen-2-yl)butanamide is a heterocyclic amide containing a thiophene core, a structure of significant interest in medicinal chemistry. Thiophene derivatives have demonstrated a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects.[1][2][3] In silico modeling and molecular docking are powerful computational tools that play a crucial role in modern drug discovery by predicting the binding affinity and interaction patterns between a small molecule (ligand) and a biological macromolecule (receptor). This allows for the rational design of more potent and selective drug candidates, saving significant time and resources in the drug development pipeline.

This technical guide outlines a comprehensive workflow for conducting in silico modeling and docking studies on N-(3-cyanothiophen-2-yl)butanamide, from target identification to the analysis of binding interactions.

Target Identification and Selection

Given the known biological activities of similar thiophene-based compounds, several potential protein targets can be investigated. For instance, related compounds have shown promise as antimicrobial agents, suggesting bacterial enzymes as potential targets.[1][4] Others have exhibited antitumor activity, pointing towards cancer-related proteins such as kinases or enzymes involved in cell cycle regulation.[5][6] A notable study on 4-(Thiophen-2-yl)butanamides identified them as potent and selective TRPV1 agonists through an in silico-guided approach.[7][8]

For the purpose of this guide, we will consider a hypothetical study targeting Bruton's tyrosine kinase (BTK) , a validated target in B-cell malignancies and autoimmune diseases. The selection is based on the potential for thiophene-containing compounds to act as kinase inhibitors.

Experimental Protocols

Software and Tools

A variety of software packages are available for in silico modeling and docking. The following are commonly used in the field:

| Software/Tool | Purpose |

| ChemDraw/MarvinSketch | 2D and 3D structure drawing and visualization of the ligand. |

| PyMOL/Chimera | Visualization of protein and ligand structures, and analysis of interactions. |

| AutoDockTools | Preparation of ligand and receptor files for docking with AutoDock. |

| AutoDock Vina | Molecular docking simulations to predict binding modes and affinities. |

| Discovery Studio | Visualization and analysis of protein-ligand interactions. |

| RCSB Protein Data Bank | Repository for the 3D structural data of biological macromolecules. |

Ligand Preparation

-

3D Structure Generation: The 3D structure of N-(3-cyanothiophen-2-yl)butanamide is generated using software like ChemDraw 3D or Avogadro.

-

Energy Minimization: The initial 3D structure is subjected to energy minimization to obtain a stable, low-energy conformation. This is typically performed using a molecular mechanics force field such as MMFF94.

-

File Format Conversion: The optimized structure is saved in a suitable format (e.g., .pdb or .mol2).

-

Preparation for Docking: Using AutoDockTools, non-polar hydrogens are merged, Gasteiger partial charges are calculated, and rotatable bonds are defined. The final structure is saved in the .pdbqt format.[9]

Receptor Preparation

-

Structure Retrieval: The 3D crystal structure of the target protein, BTK, is downloaded from the RCSB Protein Data Bank (e.g., PDB ID: 6B5J).

-

Protein Cleaning: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.[9]

-

Protonation and Charge Assignment: Polar hydrogens are added to the protein structure, and Kollman charges are assigned using AutoDockTools.[9]

-

Grid Box Definition: A grid box is defined around the active site of the receptor. The dimensions and center of the grid box are chosen to encompass the binding pocket where the native ligand binds. This defines the search space for the docking simulation.

Molecular Docking Simulation

-

Docking Algorithm: The Lamarckian genetic algorithm, as implemented in AutoDock Vina, is a commonly used and effective search algorithm for exploring the conformational space of the ligand within the defined grid box.[9]

-

Execution: The docking simulation is performed using AutoDock Vina, specifying the prepared ligand and receptor files, as well as the grid box parameters. The software will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinity (docking score).

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding pose. This is typically the pose with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are visualized and analyzed using software like PyMOL or Discovery Studio.

Data Presentation

The quantitative data from the docking study would be summarized in tables for clear comparison.

Table 1: Hypothetical Docking Results for N-(3-cyanothiophen-2-yl)butanamide with BTK

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (µM) | 1.2 |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues | Met477, Thr474, Lys430, Cys481 |

Table 2: Hypothetical Interaction Analysis

| Interaction Type | Interacting Residue(s) | Atom(s) in Ligand Involved |

| Hydrogen Bond | Met477 | Carbonyl oxygen of butanamide |

| Hydrogen Bond | Thr474 | Nitrogen of cyano group |

| Hydrophobic Interaction | Val416, Leu528 | Thiophene ring |

| Pi-Alkyl Interaction | Lys430 | Thiophene ring |

| Covalent Bond (Potential) | Cys481 | Potential for interaction with the thiophene ring |

Visualization of Workflows and Pathways

In Silico Docking Workflow

References

- 1. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]

- 3. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the synthesis of substituted thiophenes.

An In-depth Technical Guide to the Synthesis of Substituted Thiophenes

Introduction

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Discovered in 1882 by Viktor Meyer as a contaminant in benzene, its structural and electronic properties, often compared to those of benzene, have established it as a "privileged structure".[4][5] This allows for the substitution of a benzene ring with a thiophene ring in many biologically active compounds without a significant loss of activity, a principle known as bioisosterism.[5][6] Thiophene derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory drugs (lornoxicam), anticoagulants (rivaroxaban), and anticancer agents (raltitrexed).[3][5] Furthermore, polymers like polythiophene are pivotal in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).[3][5]

Given their broad utility, the development of efficient and regioselective methods for the synthesis of substituted thiophenes is a significant focus of chemical research.[7] This technical guide provides a comprehensive review of the core synthetic strategies, detailing both the construction of the thiophene ring and its subsequent functionalization. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key reactions, comparative data in structured tables, and mechanistic diagrams to elucidate the underlying chemical transformations.

Core Synthetic Methods for Thiophene Ring Formation

The classical approaches to synthesizing the thiophene nucleus are primarily condensation-type reactions that construct the heterocyclic ring from acyclic precursors.[8] Several named reactions have become standard methods in the organic chemist's toolkit.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a highly reliable method for preparing thiophenes from 1,4-dicarbonyl compounds.[4][9] The reaction involves the condensation of the dicarbonyl substrate with a sulfurizing agent.[10] Traditionally, phosphorus pentasulfide (P₄S₁₀) was used, but modern variations often employ milder and more efficient reagents like Lawesson's reagent.[10][11] These reagents act as both sulfurizing and dehydrating agents.[10][11]

Caption: Paal-Knorr Thiophene Synthesis Mechanism.

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene (Adapted from Paal-Knorr conditions)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-hexanedione (1,4-dicarbonyl compound) and a suitable solvent like toluene.

-

Reagent Addition: Add Lawesson's reagent (0.5 equivalents) to the solution portion-wise. Caution: The reaction may be exothermic and may release hydrogen sulfide (H₂S), a toxic gas. Conduct in a well-ventilated fume hood.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically a few hours), cool the mixture to room temperature. Filter the solid byproducts and wash with toluene.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure 2,5-dimethylthiophene.

| Reactant | Sulfur Source | Solvent | Temperature | Time | Yield | Reference |

| 2,5-Hexanedione | Lawesson's Reagent | Toluene | Reflux | 2-4 h | ~85% | [10] |

| Acetonylacetone | Phosphorus Pentasulfide | None | 150°C | 1 h | Variable | [10] |

Gewald Aminothiophene Synthesis

The Gewald synthesis is a multicomponent reaction that provides a versatile route to 2-aminothiophenes, which are valuable intermediates in drug discovery.[1][4] The reaction involves the condensation of a ketone (or aldehyde) with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine).[4][11]

References

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. cognizancejournal.com [cognizancejournal.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

An In-depth Technical Guide to N-(3-cyanothiophen-2-yl)butanamide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the novel compound N-(3-cyanothiophen-2-yl)butanamide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from analogous structures and starting materials to project its characteristics and provide detailed, actionable experimental protocols for its synthesis and analysis. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Introduction

N-(3-cyanothiophen-2-yl)butanamide is a derivative of 2-aminothiophene-3-carbonitrile, a versatile heterocyclic building block. Thiophene-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a butanamide group to the 2-amino position of the thiophene ring is anticipated to modulate its physicochemical properties and biological activity, making it a compelling candidate for further investigation. This guide outlines the predicted properties of N-(3-cyanothiophen-2-yl)butanamide and provides detailed methodologies for its synthesis and characterization.

Predicted Physicochemical Properties

Table 1: Predicted Physical and Chemical Properties of N-(3-cyanothiophen-2-yl)butanamide

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₀N₂OS | Calculated from structure. |

| Molecular Weight | 194.26 g/mol | Calculated from atomic weights. |

| Appearance | White to off-white solid | Based on similar acylated aminothiophenes. |

| Melting Point | 150 - 170 °C | Estimated based on the melting point of related amides. For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has a melting point of 163–166 °C. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water. | Typical for amide-containing organic compounds. |

| pKa | ~14-16 (amide N-H) | Estimated based on typical amide acidity. |

| LogP | ~2.5 - 3.5 | Estimated based on structural fragments. |

Synthesis of N-(3-cyanothiophen-2-yl)butanamide

The synthesis of N-(3-cyanothiophen-2-yl)butanamide can be readily achieved via the N-acylation of 2-aminothiophene-3-carbonitrile with butyryl chloride. This is a standard and efficient method for amide bond formation.

Starting Materials

A critical first step is to characterize the starting materials.

Table 2: Properties of Key Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| 2-Aminothiophene-3-carbonitrile | C₅H₄N₂S | 124.16 | 4651-82-5 | 104-108[1] |

| Butyryl chloride | C₄H₇ClO | 106.55 | 141-75-3 | -89[2] |

Experimental Protocol: Synthesis of N-(3-cyanothiophen-2-yl)butanamide

This protocol is based on established methods for the N-acylation of aminothiophenes.

Materials:

-

2-Aminothiophene-3-carbonitrile

-

Butyryl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminothiophene-3-carbonitrile (1.0 eq) in anhydrous DCM.

-

Base Addition: Add anhydrous pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add butyryl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution at 0 °C over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

-

Workup:

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-(3-cyanothiophen-2-yl)butanamide as a solid.

Experimental Workflow Diagram

Caption: Synthetic workflow for N-(3-cyanothiophen-2-yl)butanamide.

Characterization Protocols

Thorough characterization is essential to confirm the identity and purity of the synthesized N-(3-cyanothiophen-2-yl)butanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Expected signals would include a triplet and a sextet for the ethyl group, a triplet for the methylene group adjacent to the carbonyl, a singlet for the amide proton, and doublets for the thiophene ring protons.

-

¹³C NMR: In the same solvent, the spectrum should show signals for the cyano carbon, the carbonyl carbon, the aliphatic carbons of the butyl group, and the carbons of the thiophene ring.

Infrared (IR) Spectroscopy

Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory. Key characteristic peaks are expected for the N-H stretch (around 3300 cm⁻¹), the C≡N stretch (around 2220 cm⁻¹), and the C=O stretch of the amide (around 1680 cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized compound.

Melting Point Determination

The melting point of the purified solid should be determined using a standard melting point apparatus. A sharp melting range is indicative of high purity.

Potential Signaling Pathway and Mechanism of Action

While the specific biological targets of N-(3-cyanothiophen-2-yl)butanamide are unknown, many bioactive small molecules exert their effects by interacting with proteins such as enzymes or receptors. The following diagram illustrates a hypothetical mechanism of action where the compound acts as an inhibitor of a target protein.

Caption: Hypothetical mechanism of action for N-(3-cyanothiophen-2-yl)butanamide.

Conclusion

This technical guide provides a foundational understanding of N-(3-cyanothiophen-2-yl)butanamide, a novel compound with potential applications in medicinal chemistry and materials science. While direct experimental data is currently lacking, the information and protocols presented herein offer a robust starting point for its synthesis, characterization, and further investigation. The proposed methodologies are based on well-established chemical principles and data from closely related structures, providing a high degree of confidence in their applicability. Future research should focus on the experimental validation of the predicted properties and the exploration of the biological activities of this promising molecule.

References

Solubility profile of N-(3-cyanothiophen-2-yl)butanamide in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-(3-cyanothiophen-2-yl)butanamide. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for its solubility assessment. This includes qualitative solubility inferences from related compounds, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Qualitative Solubility Assessment

Based on the principles of "like dissolves like," the predicted solubility in common laboratory solvents is presented in the table below. This serves as a hypothetical guide for initial solvent screening.

| Solvent Class | Solvent Examples | Predicted Solubility of N-(3-cyanothiophen-2-yl)butanamide |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to High |

| Nonpolar | Hexane, Toluene | Low |

| Chlorinated | Dichloromethane, Chloroform | Moderate |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of N-(3-cyanothiophen-2-yl)butanamide, a standardized experimental protocol is required. The following describes a common and reliable method for determining the equilibrium solubility of a solid compound in various solvents.

Objective: To determine the equilibrium solubility of N-(3-cyanothiophen-2-yl)butanamide in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

N-(3-cyanothiophen-2-yl)butanamide (solid)

-

Selected solvents (e.g., water, ethanol, acetonitrile, etc.)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid N-(3-cyanothiophen-2-yl)butanamide to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Analyze the diluted samples using a pre-validated analytical method to determine the concentration of N-(3-cyanothiophen-2-yl)butanamide.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility of N-(3-cyanothiophen-2-yl)butanamide in each solvent, typically expressed in mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of N-(3-cyanothiophen-2-yl)butanamide.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-(3-cyanothiophen-2-yl)butanamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of N-(3-cyanothiophen-2-yl)butanamide, a thiophene carboxamide derivative. Thiophene-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This protocol is based on established N-acylation methodologies for 2-aminothiophenes.[4][5][6]

Chemical Reaction

Quantitative Data Summary

| Compound Name | Starting Materials | Solvent | Base | Yield (%) | Reference |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | 2-aminothiophene-3-carbonitrile, 2-(thiophen-2-yl)acetyl chloride | THF | Triethylamine | 58 | [4] |

| Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | Substituted nicotinoyl chloride, substituted thiophen-2-amine | CH2Cl2 | - | 74 | [5] |

| 5,6-dichloro-N-(3-cyano-4-methyl-5-(methylcarbamoyl)thiophen-2-yl)nicotinamide | 5,6-dichloronicotinoyl chloride, substituted thiophen-2-amine | CH2Cl2 | - | 68 | [5] |

| N-(3-Acetyl-2-thienyl)acetamide | 1-(2-Aminothiophen-3-yl)ethanone, Acetic anhydride | - | - | 95 | [7] |

Experimental Protocol

This protocol details a two-step synthesis for N-(3-cyanothiophen-2-yl)butanamide, proceeding through the formation of butanoyl chloride followed by its reaction with 2-amino-3-cyanothiophene.

Materials and Reagents:

-

Butanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

2-Amino-3-cyanothiophene

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

-

Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step 1: Synthesis of Butanoyl Chloride

-

In a fume hood, add butanoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Slowly add thionyl chloride (1.2 eq) to the butanoic acid at room temperature. The addition should be done cautiously as the reaction can be exothermic and releases HCl and SO₂ gas.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After cooling to room temperature, the excess thionyl chloride can be removed by distillation under atmospheric pressure.

-

The resulting butanoyl chloride is typically used directly in the next step without further purification.

Step 2: Synthesis of N-(3-cyanothiophen-2-yl)butanamide

-

Dissolve 2-amino-3-cyanothiophene (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the freshly prepared butanoyl chloride (1.05 eq) dissolved in a small amount of anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization to afford the pure N-(3-cyanothiophen-2-yl)butanamide.

Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the two-step synthesis of N-(3-cyanothiophen-2-yl)butanamide.

Diagram 2: Logical Relationship of Reagents and Products

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. novel-compounds-featuring-a-thiophene-carboxamide-scaffold-synthesis-characterization-and-antiproliferative-evaluation - Ask this paper | Bohrium [bohrium.com]

- 4. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for N-(3-cyanothiophen-2-yl)butanamide in Antimicrobial Activity Assays

Disclaimer: To date, specific studies detailing the antimicrobial activity of N-(3-cyanothiophen-2-yl)butanamide are not available in the public domain. The following application notes and protocols are based on a closely related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , and established antimicrobial susceptibility testing methods. These protocols can be adapted for the evaluation of N-(3-cyanothiophen-2-yl)butanamide, but specific results such as Minimum Inhibitory Concentration (MIC) values will need to be determined experimentally.

Introduction

Thiophene derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. The cyanothiophene scaffold, in particular, is a key pharmacophore in various biologically active molecules. This document provides detailed protocols for assessing the in vitro antimicrobial activity of N-(3-cyanothiophen-2-yl)butanamide against a panel of pathogenic bacteria and yeasts. The primary methods described are the broth microdilution assay for the determination of the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for preliminary screening.

Data Presentation: Antimicrobial Activity of a Related Compound

The following table summarizes the antimicrobial activity of a structurally similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, as determined by the broth microdilution method.[1] This data is presented as a reference and to illustrate the potential spectrum of activity for this class of compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide against various microorganisms. [1]

| Microorganism | Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 6538P | Gram-positive bacteria | 125 |

| Listeria monocytogenes | ATCC 19111 | Gram-positive bacteria | 250 |

| Micrococcus luteus | NRRL B-4375 | Gram-positive bacteria | 62.5 |

| Escherichia coli | ATCC 25922 | Gram-negative bacteria | >500 |

| Klebsiella pneumoniae | ATCC 700603 | Gram-negative bacteria | >500 |

| Salmonella typhimurium | ATCC 14028 | Gram-negative bacteria | >500 |

| Candida glabrata | ATCC 90030 | Yeast | 31.25 |

| Candida krusei | ATCC 34135 | Yeast | 15.625 |

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

3.1.1. Materials

-

N-(3-cyanothiophen-2-yl)butanamide (test compound)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for yeasts

-

Bacterial and fungal strains

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

3.1.2. Protocol

-

Preparation of Test Compound Stock Solution: Prepare a stock solution of N-(3-cyanothiophen-2-yl)butanamide in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer at 625 nm.

-

Dilute the standardized inoculum in the appropriate broth (MHB or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

-

-

Inoculation: Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls:

-

Positive Control: A well containing broth and inoculum without the test compound.

-

Negative Control: A well containing only broth to check for sterility.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeasts.

-

Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Assay

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.

3.2.1. Materials

-

N-(3-cyanothiophen-2-yl)butanamide

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Forceps

-

Incubator

3.2.2. Protocol

-

Preparation of Antimicrobial Disks:

-

Dissolve a known weight of N-(3-cyanothiophen-2-yl)butanamide in a suitable volatile solvent.

-

Apply a specific volume of the solution onto sterile filter paper disks to achieve a desired concentration per disk (e.g., 30 µ g/disk ).

-

Allow the solvent to evaporate completely in a sterile environment.

-

-

Preparation of Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation of Agar Plate:

-

Dip a sterile swab into the standardized bacterial suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-